molecular formula C10H9F3O B7991731 3-[4-(Trifluoromethoxy)phenyl]-1-propene

3-[4-(Trifluoromethoxy)phenyl]-1-propene

Cat. No.: B7991731
M. Wt: 202.17 g/mol
InChI Key: LRWRQZMQDVJCPU-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]-1-propene is an organofluorine compound characterized by a propenyl chain (CH₂=CH–CH₂) attached to a para-substituted trifluoromethoxy (CF₃O–) phenyl ring.

Properties

IUPAC Name

1-prop-2-enyl-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-3-8-4-6-9(7-5-8)14-10(11,12)13/h2,4-7H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWRQZMQDVJCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1-propene typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable propene derivative under conditions that facilitate the formation of the desired product. One common method involves the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the propene compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]-1-propene and its derivatives involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, influencing biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-[4-(Trifluoromethoxy)phenyl]-1-propene with key analogs based on substituents, functional groups, and applications:

Compound Name Structure Key Substituents Functional Groups Key Properties/Applications
This compound (Target) Propenyl chain + para-CF₃O-phenyl Trifluoromethoxy Alkene High reactivity (alkene); potential intermediate in synthesis of fluorinated polymers or drugs
1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one Ketone + chloro + para-CF₃O-phenyl Cl, CF₃O Ketone, Chloride Intermediate in medicinal chemistry; enhanced electrophilicity due to ketone and Cl
1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9h) Urea + thiazole + CF₃O-phenyl + piperazine CF₃O, piperazine, thiazole Urea, Thiazole High yield (80.9%); potential kinase inhibitor or antimicrobial agent
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chalcone (α,β-unsaturated ketone) + F/OMe-phenyl Fluoro, Methoxy Ketone, Alkene Crystallographically characterized; solid-state applications due to planar conjugated system
Polymer with 4-(trifluoromethoxy)phenyl ester Polymeric backbone + CF₃O-phenyl ester CF₃O Ester, Polymer Thermal/chemical resistance; used in coatings or electronics

Key Comparative Insights

Reactivity and Functional Groups The alkene in this compound offers reactivity for addition or polymerization reactions, unlike the ketone in 1-chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one, which is more electrophilic and suited for nucleophilic substitutions . Urea derivatives (e.g., 9h) exhibit hydrogen-bonding capability via the urea moiety, enhancing binding to biological targets compared to the nonpolar alkene in the target compound .

Electronic Effects of Substituents

  • The trifluoromethoxy group (CF₃O–) is more electron-withdrawing than methoxy (OMe) or fluoro (F) substituents, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions .
  • In 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , the electron-donating methoxy group stabilizes the conjugated system, while the fluoro group enhances polarity .

Synthetic Accessibility

  • Urea derivatives (e.g., 9h , 9i ) are synthesized in high yields (>80%) via condensation reactions, suggesting efficient routes for CF₃O-containing analogs .
  • The chloro-ketone derivative is a key intermediate in medicinal chemistry, highlighting the versatility of CF₃O-phenyl scaffolds in drug discovery .

Chalcone derivatives (e.g., prop-2-en-1-ones) are studied for crystallographic properties, whereas the target’s alkene may prioritize liquid-phase reactivity .

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]-1-propene, with the molecular formula C10H9F3 and a molecular weight of 186.17 g/mol, is an organic compound notable for its trifluoromethoxy substituent on a phenyl ring. This unique structure influences its chemical properties, particularly its biological activity, making it a subject of interest in pharmacological research.

The trifluoromethoxy group enhances the lipophilicity of the compound, which can affect its interaction with biological membranes and potentially modulate enzyme activities or influence metabolic pathways. Understanding these interactions is crucial for exploring its pharmacological potential.

Biological Activity Overview

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including anti-inflammatory and analgesic effects. The specific biological assays conducted on this compound have suggested various pharmacological effects, although detailed studies are still required to establish its full profile.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPropene structure with trifluoromethoxy groupPotential anti-inflammatory and analgesic effects
1-(4-Trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU)Urea derivative with similar trifluoromethoxy groupDemonstrated significant anti-inflammatory effects in murine models
4-[Trifluoromethyl]phenyl-1-propeneSimilar structure but different substitutionVariations in reactivity and potential biological effects

The mechanism of action for this compound may involve interactions with various molecular targets such as enzymes and receptors. The trifluoromethoxy group can influence binding affinities and alter the functional dynamics of proteins, potentially leading to therapeutic effects.

Case Studies and Research Findings

A notable study examined the pharmacokinetic (PK) profiles of various substituted phenyl compounds, including TPPU, which shares structural similarities with this compound. The findings indicated that TPPU exhibited improved metabolic stability and efficacy in reversing inflammatory cytokine shifts in murine models when compared to traditional compounds .

Table 2: Summary of Pharmacokinetic Profiles

Compound NameC_max (ng/mL)AUC (ng·h/mL)t_1/2 (h)Efficacy
TPPUHigher than traditional inhibitorsLarger AUC indicating better absorptionLonger half-life suggesting sustained actionMore potent anti-inflammatory effects observed
Traditional InhibitorLower than TPPUSmaller AUCShorter half-lifeLess effective in vivo

Applications and Future Directions

The unique properties of this compound suggest potential applications in medicinal chemistry, particularly in developing new anti-inflammatory agents. Further studies are needed to explore its full therapeutic potential and mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]-1-propene, and what analytical techniques are used to confirm its structure?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation, reacting para-hydroxyacetophenone derivatives with substituted aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) in ethanol under basic conditions (aqueous NaOH) at room temperature . Key steps include refluxing in toluene with triethylamine as a base for 8–12 hours to optimize yield .
  • Characterization : Structural confirmation employs FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹), 1H/13C NMR for regiochemical assignment (e.g., propenyl chain protons at δ 6.5–7.5 ppm), and mass spectrometry (MS) for molecular ion validation .

Q. What are the typical reaction pathways for modifying the propenyl chain of this compound?

  • Methodology : The α,β-unsaturated ketone moiety undergoes nucleophilic additions (e.g., Grignard reagents), reductions (e.g., NaBH4 for allylic alcohol formation), and cycloadditions. For fluorinated analogs, electrophilic substitution at the trifluoromethoxy group is achieved using BF3·Et2O as a catalyst .

Q. How do researchers differentiate between regioisomers in derivatives of this compound?

  • Methodology : 2D NMR techniques (e.g., COSY, NOESY) resolve spatial proximity of substituents. For example, NOE correlations between the propenyl chain and the trifluoromethoxy group confirm regiochemistry. High-resolution MS (HRMS) further validates molecular formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing electron-withdrawing substituents to the aryl ring of this compound?

  • Methodology : Use polar aprotic solvents (e.g., DMF) with Pd/Cu catalysts to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids). Temperature gradients (e.g., 80–120°C) and microwave-assisted synthesis reduce reaction times while maintaining yields >75% .

Q. What computational approaches predict the electronic effects of the trifluoromethoxy group on reaction kinetics?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states in nucleophilic additions. The trifluoromethoxy group’s electron-withdrawing nature lowers LUMO energy by ~1.5 eV, accelerating Michael additions .

Q. How should researchers address contradictions in reported fluorescence properties of this compound derivatives?

  • Methodology : Reproduce experiments under controlled solvent polarity (e.g., hexane vs. DMSO) and pH (buffered vs. non-buffered). Time-resolved fluorescence spectroscopy identifies solvent-dependent excited-state relaxation pathways, resolving discrepancies in quantum yield (Φ) values .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodology : Employ flow chemistry with immobilized catalysts (e.g., silica-supported NaOH) to enhance mixing efficiency. Continuous extraction with dichloromethane reduces dimerization byproducts. Purity is monitored via inline HPLC (C18 column, λ = 254 nm) .

Q. How do isotopic labeling studies clarify metabolic pathways of this compound in biological systems?

  • Methodology : Synthesize deuterated analogs (e.g., CD3-labeled propenyl chain) and track metabolites using LC-MS/MS. For example, 18O labeling in the trifluoromethoxy group identifies hydrolytic cleavage as a primary degradation pathway .

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